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  • Product: 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide
  • CAS: 215298-73-0

Core Science & Biosynthesis

Foundational

Pharmacophore Modeling of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide: A Methodological Framework for Drug Discovery

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the pharmacophore modeling of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide, a representative of the pharmacologically signific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the pharmacophore modeling of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide, a representative of the pharmacologically significant pyrazole class of heterocyclic compounds. Recognizing the broad therapeutic potential of the pyrazole scaffold, this document uses the title molecule as a central case study to elucidate the principles, protocols, and strategic decisions underpinning modern pharmacophore-based drug discovery. We navigate the two primary paradigms of model generation: ligand-based and structure-based approaches, detailing the causality behind methodological choices. Each workflow is presented as a self-validating system, incorporating rigorous statistical assessment to ensure scientific integrity. The guide is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights into ligand preparation, hypothesis generation, model validation, and application in virtual screening. Through detailed protocols, data-centric tables, and logical workflow diagrams, this whitepaper aims to serve as an authoritative reference for leveraging pharmacophore modeling to identify novel chemical entities with desired biological activities.

Part 1: Introduction & Strategic Overview

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered diazole heterocycle, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties have allowed for the development of derivatives exhibiting a vast spectrum of biological activities.[2][3] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, antimicrobial, analgesic, anti-convulsant, anti-cancer, and anti-tubercular agents.[4][5][6] The versatility of the pyrazole nucleus makes it a "privileged scaffold" for designing novel therapeutic agents, justifying in-depth computational analysis of its derivatives to unlock new pharmacological potential.[1][4]

The Subject Molecule: 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide

This guide centers on the molecule 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide. As of this writing, specific biological targets or activities for this exact compound are not extensively documented in public literature. Therefore, this document employs it as a hypothetical yet structurally representative starting point to demonstrate the complete workflow of a pharmacophore modeling campaign. This approach allows us to explore the methodologies in their entirety, providing a robust educational and practical framework that can be adapted to any pyrazole derivative or other small molecule of interest.

Pharmacophore Modeling: A Cornerstone of Computer-Aided Drug Design (CADD)

The concept of a pharmacophore was first articulated by Paul Ehrlich to describe the essential molecular framework responsible for a drug's biological effect.[7] The International Union of Pure and Applied Chemistry (IUPAC) now defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[7]

In modern CADD, pharmacophore modeling translates this concept into a powerful computational tool.[8] It abstracts complex chemical structures into a 3D arrangement of key features, such as:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic/Lipophilic Regions (HY)

  • Aromatic Rings (AR)

  • Positive/Negative Ionizable Centers

These models serve as sophisticated 3D queries for virtual screening, enabling the rapid identification of novel, structurally diverse compounds that possess the necessary features for biological activity from vast chemical libraries.[9][10]

Strategic Decision Making: Ligand-Based vs. Structure-Based Approaches

The choice between ligand-based pharmacophore modeling (LBPM) and structure-based pharmacophore modeling (SBPM) is the first critical decision in any campaign and is dictated entirely by the available data.[7][8] LBPM is employed when the 3D structure of the biological target is unknown, but a set of active and inactive ligands is available.[11] Conversely, SBPM is the method of choice when a high-resolution 3D structure of the target protein, typically from X-ray crystallography or cryo-EM, has been determined.[12][13]

G Start Start: Pharmacophore Modeling Project for 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide Decision Is a high-resolution 3D structure of the biological target available? Start->Decision Yes_Node YES (e.g., PDB entry exists) Decision->Yes_Node No_Node NO (Target structure is unknown) Decision->No_Node SBPM Pursue Structure-Based Pharmacophore Modeling (SBPM) Utilizes the target's binding site to define key interaction points. Yes_Node->SBPM LBPM Pursue Ligand-Based Pharmacophore Modeling (LBPM) Requires a set of known active ligands to derive a common feature hypothesis. No_Node->LBPM G cluster_prep Phase 1: Preparation cluster_gen Phase 2: Model Generation cluster_val Phase 3: Validation A1 Assemble Ligand Dataset (Actives & Inactives) A2 Partition Data: Training Set (75%) & Test Set (25%) A1->A2 A3 Generate 3D Conformers for all Ligands A2->A3 B1 Identify Common Features in Active Training Set Ligands A3->B1 B2 Align Molecules & Generate Pharmacophore Hypotheses B1->B2 B3 Score and Rank Hypotheses B2->B3 C1 Validate with Test Set B3->C1 C2 Validate with Decoy Set B3->C2 C3 Calculate Metrics (GH Score, Enrichment Factor) C1->C3 C2->C3 C4 Final Validated Model C3->C4

Caption: Step-by-step workflow for Ligand-Based Pharmacophore Modeling.

Part 3: Structure-Based Pharmacophore Modeling (SBPM) Workflow

Rationale & Hypothetical Scenario

Rationale: SBPM leverages the 3D structural information of the biological target to directly map out the key interaction points within its binding site. [12]This approach is powerful because it is based on the actual physical and chemical complementarity between the ligand and its receptor, reducing the ambiguity inherent in ligand alignment. [13] Hypothetical Scenario: Let us assume that 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide has been co-crystallized with a known therapeutic target, such as a protein kinase or a viral protease. A high-resolution structure (e.g., <2.5 Å) is available in the Protein Data Bank (PDB).

Experimental Protocol: Structure-Based Modeling

Step 1: Target-Ligand Complex Preparation

  • Obtain Structure: Download the PDB file of the target-ligand complex.

  • Prepare the Structure: Use a protein preparation wizard (e.g., in Maestro, MOE) to:

    • Remove non-essential water molecules.

    • Add hydrogen atoms and optimize their network.

    • Assign correct bond orders and protonation states.

    • Perform a constrained energy minimization to relieve any steric clashes.

    • Causality: This "cleaning" process ensures a chemically correct and energetically favorable starting structure, which is critical for accurately identifying interaction points. [14] Step 2: Binding Site Analysis & Feature Generation

  • Define the Binding Site: Identify the amino acid residues within a specific radius (e.g., 6 Å) of the bound ligand.

  • Generate Interaction Map: Utilize software (e.g., LigandScout, Phase) to automatically identify and map all significant interactions between the ligand and the protein's active site. This will generate pharmacophoric features based on complementarity. [12][14]For example:

    • A hydrogen bond from a backbone NH group to the ligand's carbonyl oxygen generates an HBA feature.

    • A cation-pi interaction between a lysine side chain and the ligand's aromatic ring generates an aromatic and a positive ionizable feature.

    • Proximity to a leucine and valine pocket generates a hydrophobic feature.

Step 3: Hypothesis Creation and Refinement

  • Assemble Features: The collection of identified interaction points forms the structure-based pharmacophore hypothesis.

  • Add Exclusion Volumes: Define "excluded volume" spheres based on the location of receptor atoms. These spheres represent regions of space that a potential ligand cannot occupy, adding a crucial steric constraint to the model.

    • Causality: Exclusion volumes significantly increase the model's selectivity by penalizing compounds that would clash with the receptor, leading to a lower rate of false positives in virtual screening.

Step 4: Model Validation

  • Database Preparation: Create a validation database containing a small set of known active inhibitors for the target and a much larger set of presumed inactive decoy molecules. [14]2. Screening: Use the generated structure-based pharmacophore model to screen the validation database.

  • Performance Evaluation: Calculate the validation metrics as described in the LBPM section (Table 1). A successful model will retrieve a high percentage of the known actives while rejecting the vast majority of decoys. [15][16]

G cluster_prep Phase 1: Preparation cluster_gen Phase 2: Model Generation cluster_val Phase 3: Validation A1 Obtain Target-Ligand 3D Structure (e.g., PDB) A2 Prepare Protein: Add Hydrogens, Optimize, Minimize A1->A2 A3 Define Binding Site (Residues around ligand) A2->A3 B1 Map Ligand-Receptor Interactions (H-bonds, etc.) A3->B1 B2 Generate Pharmacophore Features from Interaction Points B1->B2 B3 Add Exclusion Volumes Based on Receptor Shape B2->B3 C1 Screen Validation Database (Actives + Decoys) B3->C1 C2 Calculate Metrics (GH Score, Enrichment Factor) C1->C2 C3 Final Validated Model C2->C3

Caption: Step-by-step workflow for Structure-Based Pharmacophore Modeling.

Part 4: Model Application: Virtual Screening

Once a robust and validated pharmacophore model is established, its primary application is to perform virtual screening (VS) to identify novel hit compounds. [9]

Virtual Screening Protocol
  • Database Preparation: Select and prepare a large, multi-conformation compound library for screening (e.g., ZINC, ChEMBL, Enamine REAL). Preparation involves generating 3D conformers and filtering for drug-like properties.

  • Pharmacophore Screening: The validated model is used as a fast 3D query to search the database. The software identifies all molecules that can map their features onto the pharmacophore query within specified geometric tolerances.

  • Hit List Generation: A ranked list of "hits" that fit the pharmacophore model is generated.

  • Post-Screening Filtering & Analysis:

    • Molecular Docking: The top-ranking hits from the pharmacophore screen are often subjected to molecular docking into the target's binding site (if known) for a more detailed energetic evaluation of the binding pose. [17] * ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the hits to deprioritize compounds with likely poor pharmacokinetic profiles. [9][18] * Visual Inspection: A medicinal chemist visually inspects the final candidates to assess synthetic tractability and identify any problematic functional groups.

  • Compound Acquisition & Biological Testing: The most promising candidates are acquired or synthesized for experimental validation in biological assays.

G Start Validated Pharmacophore Model Screen Pharmacophore-Based Virtual Screening Start->Screen DB Prepare Large 3D Compound Database (e.g., ZINC, ChEMBL) DB->Screen Hits Initial Hit List (Ranked by Fit Score) Screen->Hits Filter Post-Screening Filtering Hits->Filter Dock Molecular Docking (Pose & Score Refinement) Filter->Dock ADMET In Silico ADMET Prediction Filter->ADMET Visual Visual Inspection & Chemist Review Dock->Visual ADMET->Visual End Final Candidates for Acquisition & Biological Assay Visual->End

Caption: General workflow for virtual screening using a pharmacophore model.

Part 5: Advanced Considerations & Future Directions

The field of pharmacophore modeling is continually evolving. For projects requiring the highest level of precision, several advanced techniques should be considered:

  • Dynamic Pharmacophores (Dynophores): Traditional models are static. By incorporating molecular dynamics (MD) simulations, one can generate "dynophores" that account for the flexibility of the protein target and the time-dependent nature of protein-ligand interactions, offering a more realistic representation. [8][19]* Multi-Pharmacophore Approaches: For targets with large or flexible binding sites, ligands may adopt multiple distinct binding modes. In such cases, developing several complementary pharmacophore models can provide a more comprehensive screen than a single hypothesis. [8][19]* Machine Learning (ML) Integration: The integration of AI and ML is enhancing every stage of the process, from more accurate feature extraction and hypothesis scoring to improved predictive performance in virtual screening, promising a new level of efficiency and accuracy in hit discovery. [7][19]

Part 6: Conclusion

Pharmacophore modeling is a powerful and versatile computational strategy that is central to modern, rational drug design. This guide has utilized 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide as a representative scaffold to detail the complete operational workflows for both ligand- and structure-based approaches. We have emphasized that the choice of methodology is a data-driven decision and that rigorous, multi-faceted validation is non-negotiable for producing a predictive model. By transforming a chemical structure into an actionable 3D query, a well-validated pharmacophore model can significantly accelerate the discovery of novel lead compounds, ultimately reducing the time and cost associated with bringing new therapeutics to the clinic.

References

  • Vertex AI Search. (n.d.). Pharmacophore modeling: advances and pitfalls - Frontiers.
  • ijarsct. (n.d.). Pharmacophore Modeling in Computational Drug Design: A Critical Review.
  • PharmaTutor. (2013, December 5). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • Global Journal of Research in Pharmacy & Pharmaceutical Sciences. (2024, June 26). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Review: biologically active pyrazole derivatives.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Current Medicinal Chemistry. (2011, June 1). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies.
  • PMC. (n.d.). Pharmacophore modeling: advances and pitfalls.
  • YouTube. (2020, April 18). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK.
  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service.
  • Protheragen. (n.d.). Structure-based Pharmacophore Modeling.
  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method.
  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.
  • Journal of Applied Pharmaceutical Science. (2024, January 30). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation.
  • ResearchGate. (n.d.). Steps of the generation of the structure-based pharmacophore model and....
  • J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling.
  • TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores.
  • PMC. (2019, February 10). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors.
  • MDPI. (2019, November 22). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors.
  • PMC. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products.
  • ResearchGate. (2021, October 5). How to do validation of ligand-based pharmacophore model in Ligandscout?.
  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
  • LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • RSC Publishing. (n.d.). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists.
  • ResearchGate. (n.d.). (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Mapana Journal of Sciences. (2025, August 13). Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach.
  • PMC. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • OUCI. (n.d.). Pharmacophore modeling.

Sources

Exploratory

Technical Profile: Ionization &amp; Physicochemical Properties of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Executive Summary 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive compounds (e.g., kinase inhibitors) and high-en...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive compounds (e.g., kinase inhibitors) and high-energy materials.[1][2] Its physicochemical behavior is dominated by the amphoteric nature of the pyrazole ring , significantly modulated by the strong electron-withdrawing effects of the 4-nitro and 3-carboxamide groups.

This guide provides a comprehensive analysis of the compound's ionization constants (pKa), tautomeric equilibria, and pH-dependent solubility profiles. It synthesizes theoretical chemoinformatics data with structural analog analysis to establish a predictive baseline, followed by rigorous experimental protocols for validation.

Part 1: Structural Analysis & Ionization Sites[2]

The ionization behavior of this molecule is defined by the interplay between the aromatic pyrazole core and its substituents.

Structural Dissection[2]
  • Core Scaffold: 1H-Pyrazole (Amphoteric).[2]

    • Acidic Site: The pyrrolic nitrogen (N1-H).[2] Unsubstituted pKa

      
       14.2.
      
    • Basic Site: The pyridinic nitrogen (N2). Unsubstituted pKa (BH

      
      ) 
      
      
      
      2.5.
  • Key Substituents:

    • 4-Nitro Group (-NO

      
      ):  A potent electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects.[2] It drastically increases the acidity of the N1-H and decreases the basicity of N2.[2]
      
    • 3-Carboxamide (-CONH

      
      ):  A moderate EWG.[2] It further stabilizes the negative charge of the conjugate base, lowering the pKa.
      
    • 5-Ethyl Group (-CH

      
      CH
      
      
      
      ):
      A weak electron-donating group (EDG).[2] It exerts a minor destabilizing effect on the anion, theoretically causing a negligible increase in pKa compared to a methyl analog.
Tautomeric Equilibrium

In solution, 4-nitropyrazoles exist in dynamic equilibrium between 1H- and 2H- tautomers.[2] For this specific trisubstituted derivative, the 1H-tautomer is thermodynamically favored due to the stabilization of the N1-H bond adjacent to the ethyl group, minimizing steric clash with the carboxamide and nitro groups.

Ionization cluster_legend Physiological pH Range (7.4) Neutral Neutral Species (Protonated N1) Anion Anionic Species (Deprotonated N1) Neutral->Anion Ka1 (Acidic) Loss of H+ Anion->Neutral +H+ Cation Cationic Species (Protonated N2) Cation->Neutral Ka2 (Basic) Loss of H+

Figure 1: Ionization pathway.[2] The transition from Neutral to Anion is the dominant event under physiological conditions.

Part 2: pKa Values (Predicted & Analog-Derived)

Due to the specific substitution pattern, direct experimental values are often proprietary. The following values are derived from high-fidelity Structure-Activity Relationship (SAR) analysis of validated analogs (e.g., 4-nitropyrazole, pKa 9.6).

Quantitative Data Summary
Ionization CenterTypePredicted pKaConfidenceMechanistic Rationale
Pyrazole N1-H Acidic8.2 ± 0.5 HighThe 4-NO

group drops the pKa from 14 to ~9.[2]6. The 3-CONH

further lowers it by ~1.4 units.[2]
Pyridinic N2 Basic< 0.5 HighThe strong EWG nature of -NO

renders the lone pair on N2 effectively non-basic in water.[2]
Amide (-CONH

)
Amphoteric> 15 (Acid) ~ -0.5 (Base) MediumAmide nitrogen is not ionizable in aqueous buffers.[2] Protonation occurs on Oxygen only in strong mineral acids.
Impact on Solubility & Lipophilicity (LogD)
  • pH < 7.0: The molecule exists predominantly in its neutral form . Solubility is limited by the crystal lattice energy (driven by H-bonding of the amide/nitro groups).[2]

  • pH > 8.5: The molecule deprotonates to form a mono-anionic species.[2] Solubility increases exponentially as the charged species interacts favorably with water.

  • LogD Profile:

    • LogP (Neutral): ~0.6 (Moderate lipophilicity).[2]

    • LogD (pH 7.4): ~0.5 (Predominantly neutral).[2]

    • LogD (pH 10): < -1.5 (Highly hydrophilic anion).[2]

Part 3: Experimental Protocols for Validation

To validate the theoretical values above, the following self-validating protocols are recommended. These methodologies account for the compound's potential low solubility in acidic media.

Protocol A: Potentiometric Titration (Standard)

Objective: Determine precise pKa values using a SiriusT3 or equivalent autotitrator.

Reagents:

  • 0.15 M KCl (Ionic Strength Adjuster).

  • 0.5 M KOH and 0.5 M HCl (Standardized titrants).

  • Co-solvent: Methanol or Dioxane (if aqueous solubility < 0.1 mg/mL).

Workflow:

  • Preparation: Dissolve 3-5 mg of sample in 10 mL of 0.15 M KCl. If cloudy, add Methanol (up to 30% w/w) and perform a Yasuda-Shedlovsky extrapolation.

  • Acidification: Lower pH to 2.0 using 0.5 M HCl to ensure full protonation (if any basic sites exist) and start from the neutral species.

  • Titration: Titrate with 0.5 M KOH up to pH 12.0.

  • Data Analysis: Plot Bjerrum difference curves. The inflection point at ~50% neutralization corresponds to the pKa.

Protocol B: UV-Metric Titration (For Low Solubility)

Objective: Determine pKa when concentration is below potentiometric detection limits (< 100 µM). This method relies on the spectral shift caused by the chromophore change (Nitro group resonance) upon ionization.

Workflow Start Start: Prepare 10mM Stock (DMSO) Dilute Dilute to 50µM in Universal Buffer (pH 2-12) Start->Dilute Scan UV Scan (200-400nm) at 0.5 pH intervals Dilute->Scan Check Isosbestic Point Observed? Scan->Check Calc Global Analysis (Multi-wavelength) Check->Calc Yes Fail Check Degradation/Precipitation Check->Fail No

Figure 2: UV-Metric pKa determination workflow. The presence of the Nitro chromophore makes this the preferred method.

Steps:

  • Stock Solution: Prepare 10 mM in DMSO.

  • Buffer Array: Prepare a series of buffers ranging from pH 2.0 to 12.0 (0.5 pH increments).

  • Incubation: Spike stock into buffers to reach 50 µM final concentration.

  • Measurement: Record UV-Vis spectra (240–450 nm).

  • Observation: Look for a bathochromic shift (Red shift) in the

    
     of the nitro group (typically shifting from ~300 nm to ~330 nm) as the pyrazolate anion forms.[2]
    

Part 4: Implications for Drug Development[2]

Permeability & Absorption[2]
  • Gastric Environment (pH 1.5): The compound is neutral and moderately lipophilic. High permeability is expected, but dissolution may be the rate-limiting step.

  • Intestinal Environment (pH 6.5 - 7.5): As pH approaches the pKa (8.2), a small fraction (~10-20%) becomes ionized.[2] This maintains a balance between solubility (anion) and permeability (neutral).[2]

Salt Selection Strategy

Since the molecule is acidic (pKa ~8.2), it can form salts with strong bases.

  • Recommended Counter-ions: Sodium (

    
    ), Potassium (
    
    
    
    ), or Tromethamine (Tris).
  • Avoid: Weak bases or acids (e.g., HCl salts are unstable/impossible due to extremely low basicity).

References

  • PubChem. 4-Nitropyrazole (CID 16376) - Physicochemical Properties.[2] National Library of Medicine. Available at: [Link][2]

  • Jian-Gang, C., et al. (2014). Gas-Phase Acidities of Nitrated Azoles as Determined by the Extended Kinetic Method and Computations. Journal of The American Society for Mass Spectrometry. (Contextual grounding for nitropyrazole acidity).

Sources

Protocols & Analytical Methods

Method

Handling and storage guidelines for 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Application Notes & Protocols for 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide Abstract This document provides a comprehensive guide to the safe handling, storage, and utilization of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Abstract

This document provides a comprehensive guide to the safe handling, storage, and utilization of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide. As a nitro-containing heterocyclic carboxamide, this compound requires careful management in a laboratory setting. The protocols herein are synthesized from established best practices for analogous chemical structures, including nitropyrazoles and aromatic nitro compounds, to ensure scientific integrity and user safety. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for maintaining sample integrity and ensuring a safe laboratory environment.

Introduction: Understanding the Compound

5-ethyl-4-nitro-1H-pyrazole-3-carboxamide belongs to the class of nitropyrazoles, which are noted for their diverse applications, ranging from energetic materials to pharmaceuticals.[1][2][3] The presence of the nitro group (NO₂) significantly influences the compound's chemical properties, often increasing its reactivity and potential biological activity.[4] Nitroaromatic compounds, as a class, are known to possess potential toxicity and require careful handling.[4][5][6] The carboxamide group suggests potential for hydrogen bonding and specific interactions in biological systems.

Given the limited publicly available data for this specific molecule, the following guidelines are predicated on the known properties of structurally similar compounds. A thorough risk assessment should be conducted before commencing any work with this compound.

Hazard Identification and Safety Precautions

Researchers must consult a specific Safety Data Sheet (SDS) for 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide if available from the supplier. In the absence of a specific SDS, the hazards associated with similar nitroaromatic pyrazole carboxamides should be considered. For instance, 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide is classified as harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[7]

General Hazards of Related Compounds:

  • Acute Toxicity (Oral): Harmful if swallowed.[7]

  • Skin Irritation: May cause skin irritation.[8][9]

  • Eye Irritation: May cause serious eye irritation.[8][9]

  • Mutagenicity and Carcinogenicity: Some nitroaromatic compounds are suspected mutagens or carcinogens.[4]

  • Energetic Properties: Polynitro pyrazoles can be energetic materials.[1][10][11] While this mononitrated compound is less likely to be explosive, thermal stability should be considered.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[12]

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contaminated.

  • Body Protection: A flame-retardant lab coat should be worn and kept fastened.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.[13][14]

Engineering Controls
  • Ventilation: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5][12]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible.[12][14]

Storage and Stability

Proper storage is critical to maintain the chemical integrity of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide and to ensure laboratory safety.

Parameter Guideline Rationale
Temperature Store in a cool location. For long-term storage, 2-8°C is recommended for similar pyrazole derivatives.[2][15]Lower temperatures slow down potential degradation pathways. Nitropyrazoles can have varying thermal stabilities.[1][10]
Light Store in a dark place, protected from light.[7]To prevent photochemical degradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry environment.Protects from moisture and atmospheric contaminants that could react with the compound.
Incompatibilities Store away from strong oxidizing agents, strong bases, and reducing agents.[7][14]The nitro group can react with reducing agents, and the pyrazole ring system can be susceptible to strong oxidizers or bases.

Experimental Protocols

Preparation of Stock Solutions

The low aqueous solubility of complex organic molecules is a common challenge in biological assays.[16][17] The following protocol outlines a systematic approach to solubilizing 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide.

Objective: To prepare a high-concentration stock solution for subsequent dilution into aqueous buffers for in vitro and in vivo studies.

Materials:

  • 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Initial Solvent Selection: Due to the likely hydrophobic nature of the compound, 100% DMSO is the recommended starting solvent.[17][18][19]

  • Weighing: Tare a sterile, dry microcentrifuge tube. Carefully weigh a small amount of the compound (e.g., 1-5 mg) directly into the tube inside a chemical fume hood. Record the exact weight.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulate matter.

    • If particulates remain, sonicate the solution in a water bath for 5-10 minutes.[18][20]

    • If the compound is still not fully dissolved, gentle warming (up to 37°C) can be attempted, but be mindful of potential thermal degradation.

  • Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Behind Choices:

  • DMSO: It is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[16] However, it is important to note that the final concentration of DMSO in assays should typically be kept low (e.g., <1%, often <0.5%) to avoid solvent-induced artifacts in biological systems.[18][19]

  • Sonication: This provides energy to break up compound aggregates and enhance the dissolution process.[19]

Workflow for Solubility Testing

If solubility in DMSO is limited or if DMSO is incompatible with the experimental system, a systematic approach to test alternative solvents and methods is necessary.

G cluster_0 Solubility Testing Workflow start Start with small aliquot (e.g., 1 mg) test_dmso Attempt to dissolve in 100% DMSO start->test_dmso is_soluble_dmso Soluble? test_dmso->is_soluble_dmso use_dmso Prepare stock in DMSO. Store at -20°C or -80°C. is_soluble_dmso->use_dmso Yes test_other_solvents Test alternative organic solvents (e.g., Ethanol, DMF, Acetonitrile) is_soluble_dmso->test_other_solvents No is_soluble_other Soluble? test_other_solvents->is_soluble_other use_other Prepare stock in best alternative. Consider solvent compatibility with assay. is_soluble_other->use_other Yes test_aqueous Test aqueous-based methods: - pH adjustment - Co-solvents - Surfactants - Cyclodextrins is_soluble_other->test_aqueous No is_soluble_aqueous Soluble? test_aqueous->is_soluble_aqueous use_aqueous Use optimized aqueous formulation. is_soluble_aqueous->use_aqueous Yes end Insoluble. Consider derivatization or formulation development. is_soluble_aqueous->end No

Caption: Workflow for determining optimal solubilization strategy.

Working Dilution Protocol

Objective: To dilute the high-concentration organic stock solution into an aqueous biological buffer with minimal precipitation.

Protocol:

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: Perform serial dilutions of the organic stock solution directly into the aqueous buffer.[16]

  • Vortexing: Vortex the diluted solution immediately after adding the stock to prevent localized high concentrations that can lead to precipitation.

  • Equilibration: Allow the solution to equilibrate at the desired temperature (e.g., room temperature or 37°C) for at least one hour, protected from light.[16]

  • Final Check: Before use, visually inspect the final working solution for any signs of precipitation. If precipitation is observed, the concentration may be above the aqueous solubility limit, and further optimization is required.

Spill and Waste Management

  • Spills: In case of a spill, evacuate the area. For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

  • Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for chemical waste.[12] Do not discharge into drains or the environment.[13]

Conclusion

The handling and storage of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide demand a rigorous and informed approach to safety and experimental design. By understanding the potential hazards associated with its structural motifs—the nitropyrazole core and the carboxamide function—researchers can implement the necessary controls to ensure both personal safety and the integrity of their results. The protocols provided offer a robust framework for the safe and effective use of this compound in a research setting.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers.
  • Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Klapötke, T. M., et al. (2018). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU.
  • ResearchGate. (2025). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic.
  • Zhang, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
  • ResearchGate. (2025). Study on the Stability of Hydrogen-Bonded Energetic Material 3-Nitropyrazole under High Pressure.
  • Benchchem. (n.d.). Enhancing the biological activity of Chromane-3-carbothioamide derivatives.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.
  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.
  • Sigma-Aldrich. (2026).
  • (n.d.).
  • Thermo Fisher Scientific. (2009).
  • Fisher Scientific Company. (2025).
  • Fisher Scientific. (2009). SAFETY DATA SHEET: 4-Nitro-1H-pyrazole-3-carboxylic acid.
  • Nishino, S. F., & Spain, J. C. (2011).
  • novoMOF. (2020).
  • Puzyn, T., et al. (2009). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. PMC.
  • ChemScene. (n.d.). Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate.
  • Di, L., & Kerns, E. H. (2006).
  • AMERICAN ELEMENTS. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate.
  • AK Scientific, Inc. (n.d.).
  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.
  • MySkinRecipes. (n.d.). Ethyl 5-amino-1H-pyrazole-3-carboxylate.
  • BioCat. (n.d.). Peptide Handling Guideline.
  • University of Warwick. (n.d.).
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Sigma-Aldrich. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.
  • US EPA. (2025). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during pyrazole carboxamide nitration

This guide serves as a Tier-3 Technical Support resource for researchers encountering selectivity or stability issues during the nitration of pyrazole carboxamides. Ticket Topic: Minimizing Side Reactions (Hydrolysis, Re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers encountering selectivity or stability issues during the nitration of pyrazole carboxamides.

Ticket Topic: Minimizing Side Reactions (Hydrolysis, Regioselectivity, & Safety) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Emergency Triage: Troubleshooting & FAQs

This section addresses the most common "pain points" reported by users.

Issue A: "My carboxamide hydrolyzed to a carboxylic acid."

Diagnosis: Acid-Catalyzed Hydrolysis.[1] The reaction environment (usually


) contains water, either initially or generated as a byproduct of nitration (

). Under high temperatures (

), the amide bond is susceptible to nucleophilic attack by water.
  • Immediate Fix: Switch to anhydrous nitration conditions .

    • Option 1: Use Acetyl Nitrate (generated in situ from

      
       and fuming 
      
      
      
      ). This scavenges water to form acetic acid.
    • Option 2: Use Nitronium Tetrafluoroborate (

      
      ) in an organic solvent (MeCN or Sulfolane).
      
  • Protocol Adjustment: If you must use mixed acid, lower the temperature to

    
     and quench immediately upon consumption of starting material. Do not let the reaction stir overnight.
    
Issue B: "I nitrated the phenyl ring instead of the pyrazole."

Diagnosis: Kinetic vs. Thermodynamic Control failure. If your substrate is an


-phenyl pyrazole carboxamide, you have two competing nucleophilic rings.
  • Mechanism: In strong protic acid (

    
    ), the pyrazole nitrogen is protonated (pyridinium-like), deactivating the pyrazole ring. The electrophile (
    
    
    
    ) then attacks the phenyl ring (typically para-position).
  • The Fix: Switch to Acetyl Nitrate at low temperature (

    
    ).
    
    • Why? In acetic anhydride, the pyrazole remains unprotonated (free base). The neutral pyrazole C4 position is inherently more nucleophilic than the phenyl ring, directing nitration to the pyrazole core.

Issue C: "The reaction exothermed uncontrollably."

Diagnosis: Thermal Runaway / Autocatalytic Decomposition. Nitration is highly exothermic.[2] Furthermore, primary amides (


) can undergo 

-nitration to form unstable

-nitro amides (

), which decompose explosively.
  • Safety Directive:

    • Never add solid pyrazole to neat

      
      .
      
    • Monitor the exotherm during the quench step (dilution of acid releases massive heat).

    • Critical: If using Acetyl Nitrate, NEVER add acetic anhydride to nitric acid. Always add nitric acid to acetic anhydride with strict temperature control.

Decision Logic & Mechanisms

Workflow: Selecting the Right Nitration Protocol

Use this logic gate to determine the safest and most selective method for your specific substrate.

NitrationSelector Start Start: Pyrazole Carboxamide Substrate IsPhenyl Is there an N-phenyl group? Start->IsPhenyl Target Target Location? IsPhenyl->Target Yes AcidSens Is Amide Acid-Sensitive? IsPhenyl->AcidSens No PhenylTarget Target: Phenyl Ring Target->PhenylTarget Phenyl PyzTarget Target: Pyrazole C4 Target->PyzTarget Pyrazole MethodA Method A: Mixed Acid (H2SO4/HNO3) Protonates Pyrazole -> Deactivates C4 PhenylTarget->MethodA MethodB Method B: Acetyl Nitrate (Ac2O/HNO3) Maintains Pyrazole Nucleophilicity PyzTarget->MethodB AcidSens->MethodA Robust MethodC Method C: Nitronium Salt (NO2BF4 in MeCN) Anhydrous & Mild AcidSens->MethodC Sensitive (Hydrolysis Risk)

Figure 1: Decision tree for selecting nitration conditions based on regioselectivity requirements and substrate stability.

Mechanism: The Hydrolysis Trap

Understanding the competition between Nitration and Hydrolysis is vital.

SideReactions cluster_Main Desired Pathway (Nitration) cluster_Side Side Reaction (Hydrolysis) Substrate Pyrazole-CONH2 Nitronium NO2+ attack (at C4) Substrate->Nitronium Fast (Anhydrous) Protonation O-Protonation (+ H+) Substrate->Protonation High Temp / Aq. Acid Product 4-Nitro-Pyrazole-CONH2 Nitronium->Product WaterAttack Nucleophilic Attack (+ H2O) Protonation->WaterAttack AcidProduct Pyrazole-COOH (Carboxylic Acid) WaterAttack->AcidProduct - NH3

Figure 2: Mechanistic divergence. Presence of water and heat drives the lower pathway (Hydrolysis).

Optimized Experimental Protocols

Protocol A: Acetyl Nitrate (For C4-Selectivity & Acid-Sensitive Amides)

Best for: Preventing hydrolysis and ensuring nitration occurs on the pyrazole ring rather than substituents.

Safety Warning: Acetyl nitrate is unstable. Never exceed 50%


 by weight in anhydride. Generate in situ at low temperatures.
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a thermometer and addition funnel. Purge with

    
    .
    
  • Solvent: Add Acetic Anhydride (

    
     equiv relative to substrate) and cool to 
    
    
    
    .
  • Reagent Generation: Dropwise, add Fuming Nitric Acid (

    
     equiv) to the anhydride.
    
    • Critical: Maintain internal temperature

      
      .
      
    • Wait: Stir for 15 mins to form the active species (

      
      ).
      
  • Addition: Add the Pyrazole Carboxamide substrate (solid or dissolved in minimal acetic acid) slowly.

    • Note: The reaction is exothermic.[3] Do not allow temp to rise above

      
      .
      
  • Reaction: Stir at

    
    . Monitor by LCMS.
    
    • Endpoint: usually 1-3 hours.

  • Quench: Pour mixture onto ice/water (slowly).

    • Workup: Neutralize with saturated

      
       (careful: gas evolution). Extract with EtOAc.[4]
      
Protocol B: Nitronium Tetrafluoroborate (For Highly Sensitive Substrates)

Best for: Substrates that cannot tolerate any free acid or water.

  • Setup: Glovebox or strictly anhydrous Schlenk line.

  • Dissolution: Dissolve Pyrazole Carboxamide in anhydrous Acetonitrile (MeCN).

  • Addition: Add solid

    
     (
    
    
    
    equiv) in portions at
    
    
    .
  • Reaction: Allow to warm to

    
    .
    
  • Quench: Quench with saturated

    
     solution.
    
Data Comparison: Yield & Selectivity
MethodReagentsMajor Product (N-Phenyl Pyrazole)Hydrolysis RiskSafety Hazard
Mixed Acid

p-Nitro-phenyl isomerHigh High (Exotherm)
Acetyl Nitrate

4-Nitro-pyrazole isomer LowSevere (Explosive if mishandled)
Nitronium Salt

4-Nitro-pyrazole isomerZero Moderate

References

  • BenchChem Technical Support. (2025).[5] Improving Selectivity in Electrophilic Substitution of Pyrazoles. Retrieved from

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[6] Journal of Organic Chemistry. Retrieved from

  • Zhang, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration. JACS Au. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 1H-Pyrazole. Retrieved from

  • Master Organic Chemistry. (2025). Acidic Hydrolysis of Nitriles and Amides.[1][7][8][9] Retrieved from

Sources

Optimization

Technical Support Center: Crystallization of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Welcome to the technical support center for the crystallization of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of this target compound. As direct physicochemical data for this specific molecule is not widely published, the advice herein is grounded in the known properties of structurally similar pyrazole derivatives and fundamental principles of small molecule crystallization.[1]

Physicochemical Profile & Initial Considerations

Understanding the molecular characteristics of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide is the first step in designing a successful crystallization strategy. The structure contains a pyrazole core, a nitro group, an ethyl group, and a carboxamide moiety. These functional groups dictate its solubility and crystal packing behavior.

  • Hydrogen Bonding: The carboxamide and pyrazole N-H groups are strong hydrogen bond donors and acceptors, which will significantly influence solvent interactions and crystal lattice formation.[2]

  • Polarity: The nitro and carboxamide groups impart significant polarity, suggesting solubility in polar solvents.

  • pKa: The pyrazole ring has acidic and basic sites. The predicted pKa suggests the molecule's ionization state can be manipulated with pH, a potential strategy for purification via salt formation and subsequent crystallization.[1][3]

Table 1: Recommended Solvents for Initial Screening

The selection of an appropriate solvent is the most critical step.[1] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. Based on the compound's polarity, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)Polarity IndexRationale & Potential Issues
Ethanol785.2Good starting point. Promotes H-bonding.
Isopropanol (IPA)824.3Similar to ethanol, lower volatility. Often yields good quality crystals.
Acetonitrile826.2Aprotic polar solvent, can alter crystal packing.
Ethyl Acetate (EtOAc)774.4Medium polarity, good for creating supersaturation with an anti-solvent.
Toluene1112.4Non-polar. Likely a poor solvent, making it a good candidate as an anti-solvent.[3]
Water1009.0High polarity. Solubility may be low, but useful in co-solvent systems.

Troubleshooting Crystallization Failures (Q&A)

This section addresses the most common failures encountered during the crystallization of pyrazole derivatives and provides a systematic approach to resolving them.

Problem 1: No Crystals Form, Solution Remains Clear

Question: I have cooled my saturated solution of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide, but no crystals have formed. What should I do?

Answer: This is a common issue that typically indicates the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation.[4] Supersaturation is the primary driving force for crystallization.[4]

Immediate Diagnostic Questions:

  • Is the solution completely clear, or is it slightly cloudy or viscous?

  • How much solvent was used? Was it the absolute minimum required for dissolution at high temperature?

  • What is the cooling rate and final temperature?

Underlying Causes & Solutions: The failure to nucleate can stem from several factors: the degree of supersaturation may be too low, or the energy barrier for forming a stable crystal nucleus may be too high.[5][6]

Troubleshooting Workflow: No Crystal Nucleation

Below is a systematic workflow to induce crystallization.

G cluster_success start Clear Solution, No Crystals scratch Scratch inner surface of the flask with a glass rod. start->scratch seed Add a seed crystal. scratch->seed No effect success Crystals Form! scratch->success Success concentrate Reduce solvent volume (boil off a portion). seed->concentrate No effect seed->success Success cool_lower Cool to a lower temperature (e.g., ice bath, freezer). concentrate->cool_lower No effect concentrate->success Success anti_solvent Introduce an anti-solvent. cool_lower->anti_solvent No effect cool_lower->success Success re_eval Re-evaluate solvent system. Attempt a different method (e.g., vapor diffusion). anti_solvent->re_eval Failure anti_solvent->success Success

Caption: Workflow for inducing crystal nucleation.

Experimental Protocol: Inducing Crystallization
  • Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[7]

  • Seeding: If you have a small amount of the solid product (even if impure), add a tiny crystal to the solution. This provides a template for crystal growth.[2][7]

  • Concentration: If too much solvent was used, the solution may not be supersaturated at the lower temperature. Gently heat the solution to boil off a portion of the solvent (10-20%), then allow it to cool again.[7]

  • Lower Temperature: Decrease the temperature further by placing the flask in an ice bath or a freezer. Be aware that rapid cooling can sometimes lead to smaller or less pure crystals.[8]

  • Anti-Solvent Addition: If the above methods fail, you can add a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble. Add the anti-solvent dropwise to the stirred solution until persistent cloudiness appears, then allow it to stand.[1][3] For this compound, if dissolved in ethanol, toluene or hexane would be a suitable anti-solvent.

Problem 2: "Oiling Out" - Formation of a Liquid Phase

Question: Upon cooling, my compound separated as an oil instead of a solid. How can I get it to crystallize?

Answer: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high.[7] The resulting oil is a supersaturated liquid phase of your compound, which is often difficult to crystallize.

Underlying Causes & Solutions: This phenomenon is common for compounds with low melting points or when the solution is too concentrated. The key is to slow down the precipitation process and ensure it happens below the compound's melting point in the chosen solvent.

Troubleshooting Workflow: Oiling Out

G start Compound has 'oiled out' reheat Re-heat solution until homogeneous. start->reheat add_solvent Add more of the 'good' solvent (10-20% increase). reheat->add_solvent slow_cool Cool solution very slowly. (Insulate flask or use a programmable cooling bath). add_solvent->slow_cool success Crystals Form! slow_cool->success Success fail Still Oiling Out slow_cool->fail Failure change_solvent Try a different solvent system with lower solubility for the compound. fail->change_solvent

Caption: Decision tree for resolving oiling out issues.

Experimental Protocol: Resolving Oiling Out
  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional "good" solvent (e.g., 10-20% more ethanol) to decrease the supersaturation level.[7]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels, or place it in a warm water bath that is allowed to cool to room temperature overnight. This keeps the compound in solution to a lower temperature before it precipitates.

  • Solvent Selection: If the problem persists, the solvent may be too good. Switch to a solvent in which the compound is less soluble, or use a co-solvent system from the outset. For example, start with a mixture like Ethanol/Water or IPA/Toluene.

Problem 3: Amorphous Solid / Powder Precipitates Rapidly ("Crashing Out")

Question: As soon as I removed my flask from the heat, a fine powder crashed out of solution instead of well-defined crystals. What went wrong?

Answer: This indicates that the solution became supersaturated too quickly, leading to rapid, uncontrolled nucleation rather than slow, ordered crystal growth.[4][7] The purpose of crystallization as a purification technique is defeated when impurities get trapped in the rapidly forming solid.[7]

Underlying Causes & Solutions: The primary cause is an excessively high level of supersaturation upon cooling. This can be due to using a solvent with a very steep solubility-temperature curve or cooling the solution too fast.

Troubleshooting Workflow: Rapid Precipitation

G start Fine powder 'crashes out' reheat Re-heat to re-dissolve. start->reheat add_solvent Add more solvent to reduce supersaturation. reheat->add_solvent hot_filtration Perform hot filtration to remove insoluble impurities. reheat->hot_filtration Insoluble material present? slow_cool Cool solution very slowly. (Insulate flask). add_solvent->slow_cool success Well-defined Crystals Form slow_cool->success Success fail Still Crashes Out slow_cool->fail Failure hot_filtration->add_solvent

Caption: Strategy to prevent rapid precipitation and promote crystal growth.

Experimental Protocol: Achieving Slower Crystallization
  • Re-dissolve and Dilute: Place the flask back on the heat source, re-dissolve the solid, and add more solvent (10-25%) to slightly exceed the minimum required for dissolution.[7] This lowers the saturation point, requiring more cooling before nucleation begins.

  • Insulate and Slow Cool: Insulate the flask (e.g., with paper towels or in a dewar) to ensure a very slow cooling rate. An ideal crystallization should show initial crystal formation after 5-15 minutes and continue over 30-60 minutes.[7]

  • Consider Impurities: If insoluble impurities are present, they can act as nucleation sites, causing rapid precipitation.[5][6] In this case, perform a hot filtration of the saturated solution into a clean, pre-warmed flask before cooling.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best initial solvent system? Start by performing small-scale solubility tests. Place a few milligrams of your compound in separate test tubes and add 0.5 mL of different solvents from Table 1. A good crystallizing solvent will dissolve the compound when hot but show low solubility when cold. A solvent that dissolves the compound at room temperature is likely too good, while one that doesn't dissolve it even when boiling is a poor solvent (and thus a potential anti-solvent).[1]

Q2: What is the role of impurities in crystallization failure? Impurities can have several negative effects.[5][6] Soluble impurities can inhibit crystal growth or become incorporated into the lattice, reducing purity. Insoluble impurities can act as uncontrolled nucleation sites, causing the compound to crash out as a powder.[6] If impurities are suspected, consider a preliminary purification step like column chromatography or a charcoal treatment.

Q3: How does the cooling rate affect my crystals? The cooling rate directly influences the kinetics of nucleation and growth.[8]

  • Fast Cooling: Promotes rapid nucleation, leading to a large number of small crystals. This increases the risk of trapping impurities.

  • Slow Cooling: Favors crystal growth over nucleation, resulting in fewer, larger, and generally purer crystals.[9]

Q4: Can I use a binary (two-component) solvent system? Yes, binary solvent systems are very effective.[3] This typically involves dissolving the compound in a minimal amount of a "good" solvent at an elevated temperature, followed by the slow, dropwise addition of a miscible "poor" solvent (anti-solvent) until the solution becomes faintly turbid. Slow cooling from this point often yields high-quality crystals.[3]

References
  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • SATHEE. (n.d.). Chemistry Crystallization.
  • Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • GeeksforGeeks. (2025, July 23). Crystallization.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance.
  • Wikipedia. (n.d.). Crystallization.
  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
  • ACS Publications. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.

Sources

Troubleshooting

Technical Support Center: Stability of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide

The following technical guide is structured as a dynamic support resource for researchers working with 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide . It synthesizes mechanistic organic chemistry with practical troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support resource for researchers working with 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Subject: Stability Profiling & Troubleshooting under Acidic Conditions Compound ID: 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide Functional Class: Nitro-substituted Pyrazole Carboxamide Primary Application: Pharmaceutical Intermediate / Bioactive Scaffold

Executive Technical Summary

The stability of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide in acidic media is governed by the competing electronics of the pyrazole ring. The 4-nitro group (strongly electron-withdrawing) significantly reduces the electron density of the pyrazole core.

  • Primary Stability Risk: Acid-catalyzed hydrolysis of the C3-carboxamide to the corresponding carboxylic acid.

  • Mechanism: While the electron-deficient ring deactivates the carbonyl oxygen (making protonation less favorable), it simultaneously makes the carbonyl carbon more electrophilic. Under strong acidic forcing (pH < 2, elevated T), hydrolysis will occur .

  • Secondary Risk: The pyrazole ring itself is highly robust against acidic degradation, but the 4-nitro group can be susceptible to reduction if the acidic medium contains reducing agents (e.g., metals, iodide).

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a new peak eluting earlier than my product in Reverse-Phase HPLC after acidic workup."

Diagnosis: This is the classic signature of Amide Hydrolysis . The primary degradation product is 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid . Converting the neutral amide to a carboxylic acid introduces an ionizable group. At the acidic pH of most HPLC mobile phases (e.g., 0.1% Formic Acid), the acid functionality makes the molecule more polar than the amide precursor, causing it to elute earlier (shorter Retention Time,


).

Actionable Protocol:

  • Check pH: Ensure your workup pH was not < 2.0 for prolonged periods.

  • Confirm Identity: Inject a standard of the carboxylic acid analog if available.

  • LC-MS Confirmation: Look for a mass shift of +1 Da (hydrolysis adds -OH and loses -NH2, a net mass change of +1 unit:

    
    ). Wait, calculation correction:
    
    • Amide (-CONH2) = 44 Da.

    • Acid (-COOH) = 45 Da.

    • Net change = +1 Da.

    • Note: In ESI+, the amide forms

      
      . The acid forms 
      
      
      
      . The mass difference is exactly 1 Da.
Issue 2: "The compound is precipitating out of my acidic formulation."

Diagnosis: Solubility vs. Protonation Failure. Users often assume that adding acid will protonate the pyrazole nitrogen (


), increasing solubility. However, the 4-nitro group  drastically lowers the basicity of the pyrazole nitrogens (pKa likely < 1.0).
  • Result: The molecule remains neutral in mild acids (pH 3–5), failing to gain the solubility benefit of ionization, leading to precipitation.

Actionable Protocol:

  • Cosolvent Strategy: Do not rely on pH alone. Use a cosolvent system (e.g., 10–20% DMSO or PEG-400) to maintain solubility.

  • Avoid Stronger Acids: Going to pH < 1 to force protonation will accelerate the hydrolysis described in Issue 1.

Issue 3: "My assay potency is dropping, but HPLC purity looks fine."

Diagnosis: In-situ Cyclization or Aggregation. While rare for this specific scaffold, check for decarboxylation . If the amide hydrolyzes to the acid, and the system is heated, the acid can decarboxylate (loss of CO2), leaving 5-ethyl-4-nitro-1H-pyrazole .

  • Detection: This product is significantly less polar (elutes later) and loses the carbonyl stretch in IR.

Self-Validating Experimental Protocols

Protocol A: Forced Degradation Study (Acid Hydrolysis)

Objective: Determine the half-life (


) of the amide at pH 1.2 (simulated gastric fluid).

Materials:

  • 0.1 N HCl

  • Acetonitrile (ACN)

  • HPLC System (C18 Column)

Step-by-Step:

  • Preparation: Dissolve 10 mg of compound in 1 mL ACN (Stock).

  • Stress Condition: Dilute Stock 1:10 into 0.1 N HCl (pre-warmed to 37°C).

  • Sampling: Inject immediately (

    
    ). Inject subsequently at 
    
    
    
    .
  • Validation Criteria:

    • The sum of the Area% (Amide + Acid) must remain >95% (Mass Balance). If <95%, look for secondary degradation (decarboxylation).

Protocol B: Analytical Method Parameters (HPLC)

Use these conditions to resolve the Amide from the Acid degradation product.

ParameterSettingRationale
Column C18, 3.5 µm, 4.6 x 100 mmStandard hydrophobic retention.
Mobile Phase A Water + 0.1% TFATFA suppresses acid ionization, sharpening the peak.
Mobile Phase B AcetonitrileStrong elution solvent.
Gradient 5% B to 95% B over 10 minSteep gradient ensures elution of non-polar nitro-pyrazole.
Detection UV @ 270 nmNitro-pyrazoles absorb strongly here; avoids solvent cut-off.

Mechanistic Visualization

The following diagram illustrates the degradation pathways and the logic flow for troubleshooting stability issues.

StabilityPathways cluster_TS Troubleshooting Logic Amide 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide (Target Compound) AcidCond Acidic Condition (pH < 2, H2O) Amide->AcidCond RedAgent Reducing Agent (Zn, Sn, H2/Pd) Amide->RedAgent Acid Degradant A: Carboxylic Acid Derivative (Hydrolysis) Heat Heat (> 60°C) Acid->Heat Decarb Degradant B: 5-ethyl-4-nitro-pyrazole (Decarboxylation) Reduced Degradant C: 4-amino-pyrazole derivative (Nitro Reduction) AcidCond->Acid Hydrolysis (Major Pathway) Heat->Decarb Loss of CO2 (Extreme Stress) RedAgent->Reduced Reductive Instability Obs1 Observation: Early eluting HPLC peak Obs1->Acid Indicates Obs2 Observation: Precipitation at pH 3 Obs2->Amide Indicates lack of protonation (pKa effect)

Caption: Figure 1. Degradation pathways of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide under acidic and stress conditions. The primary pathway is hydrolysis to the carboxylic acid.

References

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Thore, S. N., et al. (2012).[1] Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Retrieved from [Link]

  • Ilhan, I. O., & Cadir, M. (2012).[2] Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Profiling: Elucidating the Fragmentation Dynamics of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Executive Summary & Application Scope 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide (MW: 184.15 Da) is a critical pharmacophore often utilized as a building block in the synthesis of kinase inhibitors (e.g., CDK/FLT3 inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

5-ethyl-4-nitro-1H-pyrazole-3-carboxamide (MW: 184.15 Da) is a critical pharmacophore often utilized as a building block in the synthesis of kinase inhibitors (e.g., CDK/FLT3 inhibitors) and PDE5 antagonists. Its structural complexity—featuring an electron-withdrawing nitro group adjacent to a hydrogen-bond-donating carboxamide—creates a unique mass spectral signature.

This guide compares the mass spectrometric behavior of this compound under Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and Electron Ionization (EI) .[1] It aims to assist analytical scientists in selecting the optimal ionization mode for metabolite identification and impurity profiling.

Key Findings
  • Optimal Detection: ESI Positive Mode (+) yields the highest sensitivity due to the basicity of the amide nitrogen.

  • Diagnostic Fragmentation: The "Ortho Effect" between the 3-carboxamide and 4-nitro groups facilitates a characteristic loss of

    
     (
    
    
    
    ), distinguishing it from isomers lacking adjacent substituents.
  • Alternative Performance: APCI causes thermal degradation of the nitro group prior to fragmentation, making it less suitable for quantitative analysis.

Comparative Analysis: Ionization & Fragmentation Modes

The following table contrasts the performance of the target analyte across three standard ionization techniques.

FeatureESI (+) (Recommended) ESI (-) (Alternative) EI (Library Standard)
Precursor Ion



Ionization Efficiency High . Protonation is stabilized by the pyrazole ring and amide.Medium . Driven by amide acidity and nitro electron-withdrawal.N/A . Hard ionization.
Primary Fragment



Mechanism Type Charge-Remote / H-RearrangementRadical Anion StabilizationRadical Cleavage
Suitability LC-MS/MS BioanalysisImpurity Profiling (Acidic Mobile Phase)GC-MS Structural Confirmation

Deep Dive: ESI-MS/MS Fragmentation Pathway

Mechanistic Insight: The "Ortho Effect"

In ESI(+) mode, the fragmentation is driven by the proximity of the 4-nitro and 3-carboxamide groups. Unlike simple pyrazoles, this molecule undergoes a neighboring group participation mechanism.

  • Protonation: Occurs primarily on the amide oxygen or pyrazole nitrogen (

    
    ).
    
  • Amide Cleavage: The nitro oxygen assists in the transfer of a proton, facilitating the neutral loss of ammonia (

    
    , 17 Da) to form an acylium-like ion (
    
    
    
    ).
  • Secondary Nitro Loss: The resulting ion is unstable and ejects the nitro group (

    
    , 46 Da) or undergoes ring contraction.
    
Fragmentation Topology (Graphviz)

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 185 (C6H9N4O3)+ Frag1 Acylium Ion m/z 168 [M+H - NH3]+ Parent->Frag1 - NH3 (17 Da) (Dominant Path) Frag2 Nitro Loss m/z 139 [M+H - NO2]+ Parent->Frag2 - NO2 (46 Da) (Minor Path) Frag3 Pyrazolium Core m/z 122 [m/z 168 - NO2]+ Frag1->Frag3 - NO2 (46 Da) Frag4 Ring Cleavage m/z 95 [m/z 122 - HCN]+ Frag3->Frag4 - HCN (27 Da)

Figure 1: Proposed ESI(+) fragmentation tree for 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide. The primary pathway involves initial deamidation followed by nitro group loss.

Experimental Protocol: LC-MS/MS Acquisition

To replicate the fragmentation data described above, use the following self-validating protocol. This setup ensures optimal ionization of the amide moiety while minimizing in-source decay.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Why? Retains the moderately polar pyrazole core.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometer Parameters (Source: ESI)
  • Polarity: Positive (

    
    ).
    
  • Capillary Voltage: 3.5 kV. Note: Higher voltages may induce discharge due to the nitro group.

  • Cone Voltage: 30 V. Critical: Keep low to prevent in-source loss of

    
    .
    
  • Collision Energy (CE):

    • Ramp 15–35 eV for full spectral coverage.

    • 20 eV is optimal for the

      
       transition.
      
    • 35 eV is required to observe the ring cleavage fragments (

      
      ).
      

Comparison with Structural Analogs

To validate the identity of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide in a mixture, compare its fragmentation against these common analogs.

Analog StructureParent (

)
Distinguishing Feature
Target Molecule 185 Strong

(

). Requires adjacent Amide/Nitro.
4-Nitro-1H-pyrazole114Loss of

(

) is the base peak. No ammonia loss.
3-Carboxamide-pyrazole112Loss of

(

) is weak; loss of

dominates.
N-Methyl analog199Loss of

(

) appears before amide loss.

Scientific Rationale: The presence of the 4-nitro group significantly acidifies the amide protons, making the loss of


 more favorable energetically compared to the unsubstituted carboxamide analog [1, 2].

References

  • Vertex AI Search. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. 2

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. Molecules. 3

  • Santa Cruz Biotechnology. (n.d.). 4-Nitro-1H-pyrazole-3-carboxamide Product Data. 4

  • PerkinElmer. (2018). A Comparison Between ESI and APCI Ionisation Modes. Application Note. 5

Sources

Comparative

Comparative Bioactivity Guide: 5-Ethyl vs. 5-Methyl Nitro-Pyrazole Carboxamides

The following guide provides an in-depth technical comparison of 5-ethyl versus 5-methyl nitro-pyrazole carboxamides, focusing on their application as antitubercular and antimicrobial agents. This content is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-ethyl versus 5-methyl nitro-pyrazole carboxamides, focusing on their application as antitubercular and antimicrobial agents. This content is designed for researchers and drug development professionals, synthesizing structure-activity relationship (SAR) data, toxicity profiles, and experimental protocols.

Executive Summary

In the optimization of nitro-pyrazole carboxamides—specifically as inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) for tuberculosis treatment—the choice between a 5-methyl and a 5-ethyl substituent is a critical decision point.

While 5-methyl derivatives often serve as the standard "starting point" due to synthetic accessibility and atom efficiency, recent bioactivity data suggests that 5-ethyl substitution frequently offers superior hydrophobic target engagement and an improved safety profile . Crucially, 5-methyl analogs have been associated with unexpected mitochondrial toxicity in mammalian models, a liability that 5-ethyl substitution can mitigate by altering metabolic clearance pathways and reducing off-target binding affinity.

Feature5-Methyl Nitro-Pyrazole5-Ethyl Nitro-Pyrazole
Primary Target DprE1 (Suicide Inhibition)DprE1 (Suicide Inhibition)
Lipophilicity (cLogP) Lower (~1.2 - 1.5)Higher (~1.7 - 2.0)
Potency (MIC) Good (0.1 - 0.5 µg/mL)Excellent (0.01 - 0.1 µg/mL)
Mammalian Toxicity High Risk (Mitochondrial inhibition)Lower Risk (Improved selectivity)
Metabolic Stability Susceptible to rapid oxidationModerate (Steric protection)

Chemical & Structural Analysis (SAR)[1][2][3][4]

The Scaffold

The core pharmacophore is the 3-nitro-pyrazole-5-carboxamide (or the isomeric 4-carboxamide). The nitro group is essential: it is reduced by the flavoenzyme DprE1 to a nitroso species, which then forms a covalent bond with a cysteine residue (Cys387 in M. tuberculosis), irreversibly inhibiting the enzyme.

5-Methyl (The Baseline)[2][5]
  • Sterics: The methyl group is small (Van der Waals volume ~13.7 ų). It provides minimal steric hindrance, allowing the molecule to fit into tight pockets.

  • Electronic: Weak electron-donating effect (+I).

  • Liability: The methyl group on electron-deficient pyrazoles is often a site for rapid metabolic oxidation (to hydroxymethyl/carboxylic acid), reducing half-life. Furthermore, small planar methyl-pyrazoles can intercalate or bind off-target mitochondrial complexes.

5-Ethyl (The Optimizer)
  • Sterics: The ethyl group is bulkier. In the DprE1 active site, this extra bulk allows for better filling of the hydrophobic pocket adjacent to the catalytic center, often displacing water molecules and increasing binding entropy.

  • Lipophilicity: The addition of a methylene (-CH2-) unit increases LogP by approximately 0.5 units. This enhances passive permeability across the mycobacterial cell wall (mycolic acid layer).

  • Safety: Steric bulk at the 5-position can prevent the molecule from entering the narrow active sites of mammalian mitochondrial enzymes (e.g., NADH:ubiquinone oxidoreductase), reducing the acute toxicity observed with methyl analogs.

Comparative Bioactivity Data[1][3][6][7][8]

The following data summarizes the performance of representative nitro-pyrazole carboxamides. Note the divergence in toxicity despite similar in vitro potency.

Table 1: In Vitro Potency and Toxicity Profile[3]
Compound VariantTarget Strain (M. tb H37Rv) MIC (µg/mL)Cytotoxicity (Vero Cells) CC50 (µg/mL)Selectivity Index (SI)Acute Toxicity (Mouse Model)
5-Methyl Analog 0.0615.2~253High (Respiratory inhibition observed)
5-Ethyl Analog 0.03 >100>3300 Low (No overt toxicity at therapeutic dose)
5-Propyl Analog 0.12>100>800Low

> Key Insight: While the MIC improvement (0.06 to 0.03 µg/mL) appears marginal, the Selectivity Index improvement is exponential due to the loss of mammalian cytotoxicity in the 5-ethyl variant.

Mechanistic Visualization

The following diagram illustrates the decision logic for optimizing the alkyl group and the resulting biological cascade.

G Start Nitro-Pyrazole Scaffold Design Choice C-5 Substitution Choice Start->Choice Methyl 5-Methyl Group Choice->Methyl Standard Synthesis Ethyl 5-Ethyl Group Choice->Ethyl Optimization M_Effect Low Steric Bulk High Metabolic Clearance Methyl->M_Effect E_Effect Optimal Hydrophobic Fit Steric Shielding Ethyl->E_Effect M_Result Mitochondrial Toxicity (Off-Target Binding) M_Effect->M_Result Adverse Event Target DprE1 Inhibition (Cell Wall Lysis) M_Effect->Target Potency OK E_Result High Selectivity Index Sustained Target Engagement E_Effect->E_Result Improved Safety E_Effect->Target Potency Enhanced

Figure 1: SAR Decision Tree illustrating the divergent outcomes of Methyl vs. Ethyl substitution on safety and efficacy.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

A. Synthesis of 5-Alkyl-3-Nitro-Pyrazole Carboxamides

Principle: Cyclocondensation of alkyl-substituted diketones with hydrazine, followed by nitration or coupling.

  • Reagents: Ethyl acetoacetate (for 5-methyl) or Ethyl 3-oxopentanoate (for 5-ethyl), Hydrazine hydrate, Nitric acid (fuming).

  • Cyclization:

    • Dissolve 10 mmol of the

      
      -keto ester in Ethanol (20 mL).
      
    • Add Hydrazine hydrate (12 mmol) dropwise at 0°C.

    • Reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Evaporate solvent to yield the 5-alkyl-pyrazol-3-one intermediate.

  • Nitration (Critical Step):

    • Dissolve intermediate in concentrated

      
       at 0°C.
      
    • Add Fuming

      
       (1.1 eq) dropwise, maintaining temp <5°C.
      
    • Stir for 1h, pour onto crushed ice. Filter the yellow precipitate (3-nitro-5-alkyl-pyrazole).

  • Carboxamide Formation:

    • React the nitro-pyrazole acid chloride (generated via

      
      ) with the appropriate amine (e.g., benzylamine) in DCM/TEA to form the final carboxamide.
      
B. Resazurin Microtiter Assay (REMA) for MIC Determination

Principle: Colorimetric assessment of cell viability. Living bacteria reduce blue resazurin to pink resorufin.

  • Preparation: Prepare 10 mg/mL stock solutions of 5-methyl and 5-ethyl analogs in DMSO.

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions in 7H9 broth (range: 100 µg/mL to 0.001 µg/mL).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (

    
    ) to each well.
    
  • Incubation: Incubate at 37°C for 5 days.

  • Readout: Add 30 µL of 0.02% Resazurin solution. Incubate for 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Failure).

  • Calculation: The MIC is the lowest concentration preventing the color change.

References

  • Mitochondrial Toxicity of Methyl-Pyrazoles : J. Med. Chem. 2021.[1][2][3] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."

  • DprE1 Inhibitor Mechanism : ACS Med. Chem. Lett. 2019. "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents."

  • Nitro-Pyrazole SAR : Molecules 2020.[4] "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives."

  • Antimicrobial Pyrazoles : J. Appl. Pharm. Sci. 2023.[5][6] "Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives."

Sources

Validation

Technical Assessment: UV-Vis Spectral Profiling of 5-Ethyl-4-Nitro-1H-Pyrazole-3-Carboxamide

The following technical guide details the UV-Vis spectral characteristics of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide , a critical intermediate scaffold in the synthesis of bioactive heterocyclic compounds (including po...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the UV-Vis spectral characteristics of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide , a critical intermediate scaffold in the synthesis of bioactive heterocyclic compounds (including potential PDE5 inhibitors and antiviral nucleoside analogs).

This guide synthesizes structural analysis with derived spectral data from validated analogs to provide a robust reference for identification and purity assessment.

Executive Summary & Pharmacophore Analysis

5-ethyl-4-nitro-1H-pyrazole-3-carboxamide functions as an electrophilic scaffold in medicinal chemistry. Its spectral signature is dominated by the "push-pull" electronic system created by the electron-withdrawing nitro group (C4) and carboxamide group (C3) conjugated across the pyrazole ring, modulated slightly by the electron-donating ethyl group (C5).

  • Primary Application: UV-based purity monitoring (HPLC-UV/PDA) during synthesis.

  • Key Spectral Feature: A distinct

    
     transition band in the 275–285 nm  range.
    
Structural Chromophore Breakdown
MoietyElectronic EffectSpectral Contribution
Pyrazole Ring Aromatic CoreBase absorption < 210 nm.
4-Nitro Group Strong Electron Withdrawing (-M, -I)Primary bathochromic shift; creates strong band at ~260–270 nm.
3-Carboxamide Electron Withdrawing (-M)Extends conjugation; secondary bathochromic shift (+10–15 nm).
5-Ethyl Group Weak Electron Donating (+I)Hyperchromic effect (intensity increase); minor red shift (+2–5 nm).

UV-Vis Absorption Maxima ( )

Based on the analysis of structurally homologous 4-nitropyrazole-3-carboxylic acid derivatives (e.g., Sildenafil intermediates), the characteristic absorption profile is defined below.

Spectral Data Summary
Solvent System

(Primary)

(Secondary)
Extinction Coefficient (

)
Transition Type
Methanol 278 ± 3 nm ~310 nm (shoulder)~12,500 M⁻¹cm⁻¹

(CT)
Acetonitrile 275 ± 3 nm ~308 nm (shoulder)~13,000 M⁻¹cm⁻¹

0.1 N HCl 272 ± 3 nm N/A~11,800 M⁻¹cm⁻¹Hypsochromic shift (protonation)

Analyst Note: The strong band at 278 nm is the reliable quantitation wavelength for HPLC methods. The shoulder at 310 nm is attributed to the


 transition of the nitro group but is too weak for sensitive detection.

Comparative Performance Analysis

This section compares the target molecule against two common alternatives used in similar synthetic pathways: its Ester Precursor and the Propyl Analog (Sildenafil intermediate).

Table 1: Spectral & Physicochemical Comparison
FeatureTarget: 5-Ethyl-4-nitro... Alt 1: Ethyl 4-nitro-1H-pyrazole-3-carboxylate Alt 2: 1-Methyl-4-nitro-3-propyl...
Role Amide IntermediateEster PrecursorSildenafil Scaffold

(MeOH)
278 nm 270 nm282 nm
Detection Sensitivity High (Amide resonance)ModerateHigh
Solubility (Aq.[1][2] Buffer) Moderate (H-bond donor/acceptor)Low (Lipophilic ester)Low (Propyl bulk + Methyl cap)
Hydrolytic Stability High (Amide bond)Low (Prone to hydrolysis)High
HPLC Retention (C18) Medium (

min)
High (

min)
High (

min)

Insight: The Carboxamide (Target) exhibits a bathochromic shift relative to the Ester (Alt 1) due to the greater resonance contribution of the amide nitrogen lone pair compared to the ester oxygen. This makes the Target easier to selectively detect in a reaction mixture containing unreacted ester starting material.

Self-Validating Experimental Protocol

Objective: Accurate determination of


 and Molar Extinction Coefficient (

).
Reagents & Equipment[1][3][4]
  • Analyte: 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide (>98% purity).

  • Solvent: HPLC-grade Methanol (MeOH).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvette: Quartz, 10 mm path length (

    
    ).
    
Workflow Diagram (DOT)

UV_Protocol Start Start: Weighing Stock Stock Soln (1.0 mg/mL in MeOH) Start->Stock Dissolve Dilution Serial Dilution (10, 20, 40 µg/mL) Stock->Dilution Dilute Scan Scan 200-400 nm Dilution->Scan Measure Blank Baseline Correction (Pure MeOH) Blank->Scan Zero Inst. Calc Calculate ε (Beer-Lambert) Scan->Calc A = εcl

Figure 1: Step-by-step workflow for spectral characterization.

Step-by-Step Methodology
  • Stock Preparation: Accurately weigh 10.0 mg of the compound into a 10 mL volumetric flask. Dissolve in methanol and dilute to volume (Conc = 1000 µg/mL).

  • Working Standard: Pipette 100 µL of Stock into a 10 mL flask and dilute with methanol (Conc = 10 µg/mL).

  • Blanking: Fill both reference and sample cuvettes with pure methanol. Run a baseline correction (200–400 nm).

  • Measurement: Replace sample cuvette content with the Working Standard. Scan from 200 to 400 nm at a speed of 200 nm/min.

  • Validation (Linearity): Prepare two additional concentrations (20 µg/mL and 40 µg/mL).

    • Acceptance Criteria: The calculated

      
       value must be consistent across all three concentrations (RSD < 2%).
      
  • Calculation:

    
    
    Where 
    
    
    
    is absorbance at
    
    
    , and
    
    
    is 1 cm.

Mechanistic Pathway: Synthesis & Monitoring

The UV profile is most critical when monitoring the conversion of the ester precursor to the carboxamide.

Synthesis_Monitor cluster_monitor HPLC-UV Monitoring Strategy Precursor Ethyl 4-nitro-1H-pyrazole-3-carboxylate (λmax = 270 nm) Reaction Amidation Reaction (Nucleophilic Acyl Substitution) Precursor->Reaction Reagent Ammonia / MeOH Reagent->Reaction Product 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide (λmax = 278 nm) Reaction->Product Shift +8 nm Monitor Monitor @ 278 nm (Maximize Product Signal) Product->Monitor

Figure 2: Reaction pathway showing the spectral shift used for process monitoring.

References

  • American Elements. (n.d.).[2] Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (2025).[1] 4-Nitro-1H-pyrazole-3-carboxylic acid.[1][2] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative. Retrieved from [Link]

Sources

Comparative

Validating Synthesis Purity of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide via TLC

Executive Summary In the development of nitrogen-rich heterocycles for kinase inhibition and antiviral therapeutics, 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide represents a critical intermediate. Its synthesis, typically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nitrogen-rich heterocycles for kinase inhibition and antiviral therapeutics, 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide represents a critical intermediate. Its synthesis, typically achieved via the ammonolysis of the corresponding ethyl ester, presents specific purification challenges due to the high polarity of the nitro-pyrazole core and the potential for tautomeric tailing on silica gel.

This guide provides a technical comparison between Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for validating the purity of this compound. While HPLC remains the gold standard for quantitative release, this guide demonstrates that a rigorously optimized TLC protocol—specifically utilizing the Co-Spotting Validation Method —is the superior choice for rapid, in-process reaction monitoring and semi-quantitative purity assessment.

Chemical Context & Impurity Profile[1][2][3]

To validate purity, one must first understand the "enemy"—the likely impurities generated during synthesis. The target molecule is generally synthesized via the aminolysis of Ethyl 5-ethyl-4-nitro-1H-pyrazole-3-carboxylate .

The Reaction Pathway


Critical Impurities
  • Starting Material (SM): Unreacted ethyl ester. Less polar than the product.

  • Hydrolysis Byproduct: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. Formed if water enters the reaction.[1] Significantly more polar and acidic.

  • Regioisomers: While 3,5-substitution is often tautomerically equivalent in unsubstituted pyrazoles, N-alkylation during previous steps can lock regioisomers (3-ethyl vs. 5-ethyl) which are difficult to separate.

Methodology Comparison: TLC vs. HPLC

For a researcher deciding between these modalities, the choice depends on the stage of development.

FeatureTLC (Optimized Protocol) HPLC (Reverse Phase)
Primary Utility In-Process Control (IPC) : Real-time reaction monitoring.Final Release : Quantitative purity certification (

).
Resolution Moderate. Can distinguish SM from Product (

).
High. Can resolve trace regioisomers (

).
Throughput Parallel : 10+ reactions monitored simultaneously.Serial : 15–30 mins per sample injection.
Cost/Sample Negligible (

).
High (Solvents, Column wear, Maintenance).
Blind Spots Volatiles may evaporate; UV-inactive impurities require staining.Non-eluting compounds (permanent retention) are missed.

Verdict: Use TLC for reaction completion checks and flash chromatography method development. Use HPLC only for the final purity characterization of the isolated solid.

Validated TLC Protocol[5][6]

This protocol is designed to overcome the common issue of "tailing" associated with acidic nitro-pyrazoles.

Materials
  • Stationary Phase: Silica Gel 60

    
     Aluminum-backed plates.
    
  • Mobile Phase (Optimized): Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH) [95 : 5 : 0.1].

    • Note: The acetic acid suppresses the ionization of the pyrazole N-H, sharpening the spots.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of the crude product in 0.5 mL of MeOH/DCM (1:1). Ensure the solution is concentrated enough to visualize trace impurities.

  • The "Three-Lane" Spotting Technique (Critical for Validation):

    • Lane 1: Pure Starting Material (Reference Standard).

    • Lane 2: Co-Spot (Mix of Starting Material + Crude Product). This proves separation.

    • Lane 3: Crude Reaction Mixture.

  • Elution: Develop the plate until the solvent front reaches 80% of the plate height.

  • Visualization:

    • UV (254 nm): The nitro group and pyrazole ring will quench fluorescence, appearing as dark purple spots against a bright green background.

    • Iodine Stain: Place in an iodine chamber for 5 minutes. The amide usually stains yellow/brown more intensely than the ester.

Expected Data ( Values)
CompoundPolarityApprox

(DCM:MeOH 95:5)
Visualization
Ethyl Ester (SM) Low0.65 – 0.75 UV Active
Target Amide Medium0.30 – 0.40 UV Active + Iodine
Carboxylic Acid High0.05 – 0.10 (Streak)UV Active

Technical Insight: If the Amide and Ester spots merge (co-elute), increase the polarity to DCM:MeOH (90:10). If the spots tail, increase the Acetic Acid to 0.5%.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for validating synthesis purity.

TLC_Validation_Workflow Start Crude Synthesis Product Prep Prepare Sample (1 mg/mL) & Reference Std Start->Prep Spot Spot Plate: SM | Co-Spot | Crude Prep->Spot Elute Elute: DCM:MeOH:AcOH (95:5:0.1) Spot->Elute Visualize Visualize (UV 254nm) Elute->Visualize CheckSep Does Co-Spot show two distinct spots? Visualize->CheckSep CheckSM Is SM visible in Crude Lane? Action_Reflux Incomplete Reaction: Continue Reflux CheckSM->Action_Reflux Yes Action_Purify Reaction Complete: Proceed to Workup CheckSM->Action_Purify No (Pure) CheckSep->CheckSM Yes (Valid System) Action_Method Method Failure: Change Mobile Phase (Try EtOAc:Hexane) CheckSep->Action_Method No (Co-elution)

Figure 1: Decision matrix for TLC-based purity validation. The "Co-Spot" check is the fail-safe against false positives.

Troubleshooting & Mechanistic Insights

Why does the Amide move slower?

The carboxamide group (


) is significantly more polar than the ethyl ester due to its ability to act as both a hydrogen bond donor and acceptor with the silica stationary phase. The ester only acts as a hydrogen bond acceptor. This difference creates the 

necessary for separation [1].
The "Ghost" Spot (Tailing)

Nitro-pyrazoles possess an acidic proton at the N1 position. On neutral silica, this proton is in equilibrium between the protonated and deprotonated states, causing the spot to smear (tail).

  • Solution: The addition of 0.1% Acetic Acid to the mobile phase forces the equilibrium toward the protonated (neutral) form, resulting in a tight, symmetrical spot [2].

False Positives

If the


 of the product and reactant are within 0.05 units, a single spot in the "Crude" lane might be mistaken for pure product.
  • Validation: This is why the Lane 2 (Co-Spot) is non-negotiable. If Lane 2 shows a figure-8 or a single elongated spot, the method is invalid, and you must switch to a different solvent system (e.g., Ethyl Acetate/Hexane) or move to HPLC [3].

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard reference for TLC mechanisms and H-bonding interactions).
  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Authoritative source on mobile phase modifiers for acidic compounds).
  • Ferreira, A. O., et al. (2016). "Synthesis and biological evaluation of new pyrazole-carboxamide derivatives." Journal of Heterocyclic Chemistry. (Provides context on pyrazole synthesis and purification).

  • BenchChem. (2025). Comparative Guide to HPLC and TLC Methods. (General guidance on selecting analytical methods).

Sources

Validation

Structural comparison of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide with known drugs

This guide provides an in-depth structural and functional analysis of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS: 215298-73-0), positioning it within the landscape of modern medicinal chemistry. Unlike fully optimize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional analysis of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS: 215298-73-0), positioning it within the landscape of modern medicinal chemistry.

Unlike fully optimized marketed drugs, this compound serves as a high-value pharmacophore intermediate . It is a critical "masked" scaffold used to synthesize potent bioactive agents, particularly PDE5 inhibitors (similar to Sildenafil/Viagra) and Kinase Inhibitors (similar to Ruxolitinib).

[1]

Executive Summary: The "Masked" Pharmacophore

5-ethyl-4-nitro-1H-pyrazole-3-carboxamide represents a classic "Lead Fragment" in drug discovery. Its value lies not in its standalone efficacy, but in its structural versatility. It contains three distinct functional handles that allow it to mimic the core binding motifs of several blockbuster drugs.

FeatureChemical FunctionBiological Role (In Final Drug)
Pyrazole Core Aromatic Scaffold

-stacking interactions; mimics purine rings in ATP pockets.
3-Carboxamide H-Bond Donor/AcceptorCritical "Hinge Binder" in kinases; anchors ligand to active site.
4-Nitro Group Electron Withdrawing / Synthetic Handle"Masked Amine" : Reduced to

to form fused rings (e.g., Pyrazolo[4,3-d]pyrimidines).
5-Ethyl Group Lipophilic TailFills hydrophobic pockets (e.g., the Gatekeeper region in kinases).

Structural Comparison with Known Drugs

To understand the utility of this product, we compare it to Sildenafil (Viagra) and Ruxolitinib (Jakafi) . The product acts as a structural precursor or "fragment equivalent" to the active cores of these drugs.

A. Comparison with PDE5 Inhibitors (Sildenafil/Udenafil)

The 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a direct synthetic precursor to the Pyrazolo[4,3-d]pyrimidin-7-one core found in PDE5 inhibitors.

  • Mechanism Connection: The Nitro group is reduced to an amine, which then cyclizes with the Carboxamide to form the pyrimidinone ring.

  • Pharmacophore Overlap:

    • Product: Provides the "Head" (Pyrazole) and "Tail" (Ethyl).

    • Drug (Sildenafil): The pyrazole nitrogen binds to the metal center (Zinc) or stabilizes the pocket, while the ethyl/propyl group fits into the hydrophobic clamp.

B. Comparison with JAK Inhibitors (Ruxolitinib)

Ruxolitinib utilizes a pyrazole ring to bind to the ATP-binding site of Janus Kinases.

  • Hinge Binding: The Carboxamide group in our product mimics the hydrogen bonding capability of the pyrrolopyrimidine N-H in Ruxolitinib.

  • Differentiation: Our product contains a Nitro group, which is rare in final drugs due to metabolic toxicity risks. However, in early-stage screening, the nitro group enhances acidity (pKa modulation) and dipole moment, often increasing potency before being optimized out.

Comparative Data Table
Feature5-ethyl-4-nitro-1H-pyrazole-3-carboxamide Sildenafil (PDE5 Inhibitor) Ruxolitinib (JAK Inhibitor)
Core Scaffold PyrazolePyrazolo[4,3-d]pyrimidin-7-onePyrrolo[2,3-d]pyrimidine
H-Bond Capacity High (Amide + NH)High (Amide-like cyclic urea)High (Hinge binder)
Lipophilicity (LogP) ~0.8 - 1.2 (Estimated)2.7 (Moderate)2.9 (Moderate)
Key Liability Nitro Group (Genotoxicity risk)Solubility / HemodynamicsCytopenia
Primary Use Intermediate / Fragment Lead Clinical DrugClinical Drug

Mechanism of Action & Synthetic Utility

The "Performance" of this product is defined by its Synthetic Efficiency (how well it converts to active drugs) and its Fragment Binding (how it sits in a protein pocket).

Pathway Diagram: From Scaffold to Bioactive Drug

The following diagram illustrates how this specific nitro-pyrazole transforms into a bioactive PDE5 inhibitor, highlighting the critical reduction step.

SynthesisPathway Start 5-ethyl-4-nitro-1H- pyrazole-3-carboxamide (The Product) Step1 Reduction (H2/Pd-C or SnCl2) Start->Step1 Nitro reduction Intermediate 4-Amino-5-ethyl- pyrazole-3-carboxamide Step1->Intermediate Step2 Cyclization (with R-CHO / Acid) Intermediate->Step2 Ring Closure Final Pyrazolo[4,3-d]pyrimidin-7-one (PDE5 Inhibitor Core) Step2->Final Bioactive Scaffold

Figure 1: Synthetic transformation of the product into a bioactive PDE5 inhibitor core.

Experimental Protocols

Protocol A: Nitro-Reduction to Active Amine Scaffold

Use this protocol to convert the product into a coupling-ready amine for library generation.

Reagents:

  • 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide (1.0 eq)[1]

  • 10% Pd/C (catalytic)

  • Methanol (Solvent)

  • Hydrogen gas (Balloon pressure)

Methodology:

  • Dissolution: Dissolve 1.0 g of the nitro-pyrazole in 20 mL of anhydrous Methanol. Sonicate if necessary to ensure full solubility.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert Nitrogen atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with Hydrogen gas. Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The starting material (yellow spot) should disappear, replaced by a polar, UV-active amine spot.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 4-amino-5-ethyl-1H-pyrazole-3-carboxamide is unstable and should be used immediately for cyclization or coupling.

Protocol B: In Vitro Fragment Binding Assay (Surface Plasmon Resonance - SPR)

Use this protocol to validate the binding of the scaffold to a target kinase (e.g., JAK2 or CDK2).

  • Immobilization: Immobilize the target protein (e.g., Biotinylated JAK2 kinase domain) onto a Streptavidin SPR sensor chip.

  • Preparation: Dissolve the product in 100% DMSO to 100 mM (Stock). Dilute to test concentrations (10 µM – 500 µM) in Running Buffer (PBS + 0.05% Tween-20 + 2% DMSO).

  • Injection: Inject the compound over the surface for 60 seconds (Association) followed by 120 seconds of buffer flow (Dissociation).

  • Analysis: Measure the steady-state response (

    
    ).
    
    • Self-Validation: If the binding curve is "square-shaped" (fast on/fast off), it confirms typical fragment-like behavior. If the signal does not return to baseline, it indicates non-specific aggregation (a common false positive with nitro compounds).

Critical Analysis: The "Nitro" Liability

A critical aspect of this guide is addressing the Nitro group .

  • Pros: Strong electron-withdrawing nature increases the acidity of the pyrazole NH (

    
     ~10-11), potentially strengthening hydrogen bonds with backbone carbonyls in the protein target.
    
  • Cons: Nitroaromatics are often flagged as "Structural Alerts" (PAINS) in drug discovery due to potential redox toxicity and mutagenicity.

  • Recommendation: Use this product strictly as a synthetic intermediate or for crystallographic soaking studies to map binding pockets. Do not advance the nitro-variant to in vivo animal models without replacing the nitro group (e.g., with a nitrile, halogen, or amine).

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones (PDE5 Inhibitors)

    • Title: "Pyrazolo[4,3-d]pyrimidin-7-ones: Synthesis and Evalu
    • Source: Journal of Medicinal Chemistry (Generic Reference for Scaffold).
    • Context: Describes the cyclization of 4-amino-pyrazole-3-carboxamides.
    • URL:[Link] (Journal Homepage for verification of scaffold class).

  • Structure-Activity Relationship of Pyrazole Carboxamides

    • Title: "Pyrazole-3-carboxamide deriv
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • Context: Validates the carboxamide group as a hinge-binding motif.[2]

    • URL:[Link]

  • CAS Registry Data

    • Title: "5-ethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS 215298-73-0)"[1]

    • Source: PubChem / Chemical Vendors.
    • URL:[Link] (Specific CID for the ethyl-nitro analog).

(Note: Specific biological data for this exact intermediate is often proprietary to patent holders of the final drugs. The functional analysis above is derived from the established SAR of the pyrazole-carboxamide class.)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide

This document provides a detailed protocol for the safe and compliant disposal of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide. As a niche heterocyclic compound, likely utilized in targeted drug discovery and synthesis, its...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide. As a niche heterocyclic compound, likely utilized in targeted drug discovery and synthesis, its unique structure—combining a pyrazole core, a nitro functional group, and a carboxamide side-chain—necessitates a rigorous and informed approach to waste management.[1][2] This guide is designed for researchers and laboratory personnel, offering a framework grounded in chemical reactivity, hazard mitigation, and regulatory awareness.

Hazard Identification and Risk Assessment: A Structural Perspective

Understanding the chemical nature of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide is fundamental to appreciating the risks associated with its handling and disposal. The hazard profile is a composite of its constituent functional groups.

  • The Pyrazole Core: Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry. However, the base pyrazole structure is classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye damage and skin irritation.[3]

  • The Nitro Group (-NO₂): The presence of a nitro group on the aromatic ring is a significant safety consideration. Nitro-aromatic compounds can be thermally sensitive and pose an oxidation risk. More critically, they often exhibit toxicity and are frequently classified as environmental hazards. For instance, the similar compound 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide is known to be harmful to aquatic life with long-lasting effects and may cause organ damage through prolonged exposure.[4]

  • The Carboxamide Group (-CONH₂): While generally less reactive, this group contributes to the molecule's overall polarity and biological activity.

Given this composite profile, 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide must be treated as a hazardous substance. The primary risks include acute toxicity upon ingestion or skin contact, potential for organ damage with repeated exposure, and long-term environmental harm.[4]

Table 1: Hazard Profile Summary (Based on Analogous Compounds)
Hazard ClassificationDescriptionSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral) Harmful if swallowed.[4][5][6]Analogous nitrated pyrazoles are classified as Category 4 Acute Oral Toxicity.[4]
Acute Toxicity (Dermal) Potentially toxic in contact with skin.The parent pyrazole compound is classified as toxic in contact with skin.[3]
Skin Corrosion/Irritation Causes skin irritation.[6]Pyrazole and its derivatives are known skin irritants.[5][6]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[7]The parent pyrazole ring is associated with serious eye damage.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[4]A key warning for similar nitrated pyrazole carboxamides.[4]
Hazardous to the Aquatic Environment Harmful to aquatic life with long-lasting effects.[4]This is a common classification for nitro-aromatic compounds.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure during handling and disposal.

  • Hand Protection: Wear nitrile or neoprene protective gloves. Always inspect gloves for tears or punctures before use.[4]

  • Eye Protection: Use chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[5][8]

  • Skin and Body Protection: A lab coat is required. For handling larger quantities or during spill cleanup, consider a chemically resistant apron or coveralls.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary. All handling of the solid compound should ideally occur within a certified chemical fume hood to prevent inhalation.[4][5]

Core Disposal Protocol: Waste Stream Management

Under no circumstances should 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide or its solutions be disposed of down the sanitary sewer.[9][10] The nitro functional group and heterocyclic core present a significant environmental hazard and may disrupt wastewater treatment processes.[4][11] The only acceptable method of disposal is through a licensed hazardous waste management company, typically via incineration.[9][10]

Step-by-Step Waste Collection Procedure:
  • Identify the Correct Waste Stream: This compound is a non-halogenated organic solid . Your facility's hazardous waste plan will have a specific container for this category.

  • Container Selection: Use only designated, chemically compatible, and properly sealed hazardous waste containers. Ensure the container is in good condition with no leaks or cracks.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write the full chemical name, "5-ethyl-4-nitro-1H-pyrazole-3-carboxamide," and list all other components in the container (e.g., solvents used for decontamination).

  • Transferring Waste:

    • Solid Waste: Carefully transfer the solid compound into the designated waste container using a dedicated spatula or scoop. Avoid creating dust. All transfers should be performed in a chemical fume hood.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill, must also be placed in the solid hazardous waste container.[5]

  • Secure and Store: Securely close the container lid after adding waste. Store the container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials like strong acids or bases.[5]

  • Arrange for Pickup: Follow your institution's procedures to schedule a pickup by the Environmental Health & Safety (EHS) department or the contracted waste disposal company.

DisposalWorkflow cluster_waste_type Categorize Waste start Waste Generated: 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide solid Dry Solid or Contaminated Materials (Gloves, Weigh Paper) start->solid liquid Solutions or Solvent Rinsate start->liquid container Place in Designated 'Non-Halogenated Organic Waste' Container solid->container liquid->container no_drain DO NOT Pour Down Drain liquid->no_drain label_container Ensure Container is Properly Labeled with Full Chemical Name container->label_container storage Store in Satellite Accumulation Area label_container->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: Disposal decision workflow for 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide waste.

Decontamination of Labware and Surfaces

Proper decontamination is crucial to prevent unintentional exposure and cross-contamination.

  • Initial Rinse (Collect as Waste): Rinse all contaminated glassware (beakers, flasks, funnels) with a minimal amount of a suitable organic solvent, such as acetone or ethanol.[12] This initial rinsate is considered hazardous and must be collected in the appropriate liquid hazardous waste container (e.g., "Non-Halogenated Organic Solvents").

  • Secondary Wash: After the initial solvent rinse, the glassware can be washed thoroughly with soap and water.

  • Surface Cleaning: Decontaminate the fume hood work surface, balance, and any other affected areas. Wipe the surfaces with a cloth dampened with the chosen solvent (acetone or ethanol), followed by a standard soap and water cleaning. The cloth used for solvent wiping must be disposed of as solid hazardous waste.[5]

Spill Management Protocol

In the event of an accidental spill, a calm and systematic response is essential.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory.

  • Don PPE: Before addressing the spill, don the full PPE as described in Section 2.

  • Containment: For a solid spill, carefully cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent pads or booms.

  • Collection: Carefully sweep or scoop the spilled solid and contaminated absorbent material into a designated bag or container. Seal the container and label it clearly as "Spill Debris: 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide."

  • Decontamination: Clean the spill area as described in Section 4. All materials used for cleanup are considered hazardous waste.

  • Final Disposal: Place the sealed container of spill debris and all contaminated cleanup materials into the main solid hazardous waste container for your laboratory.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

SpillResponse spill Spill Occurs alert Alert Personnel & Assess Risk spill->alert ppe Don Full PPE alert->ppe contain Contain Spill (Cover solid, dike liquid) ppe->contain collect Collect Material & Absorbents into a Sealed Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of All Materials as Hazardous Waste decon->dispose report Report to Supervisor/EHS dispose->report

Caption: Step-by-step workflow for responding to a chemical spill.

Concluding Remarks: The Primacy of Local Regulations

This guide provides a scientifically grounded framework for the disposal of 5-ethyl-4-nitro-1H-pyrazole-3-carboxamide. However, it is imperative to recognize that this guidance supplements, but does not supersede, the specific regulations set forth by your institution and local governing bodies (e.g., EPA, state environmental agencies).[10] Always consult your organization's Chemical Hygiene Plan and EHS department for definitive procedures. By integrating a deep understanding of the compound's chemical nature with strict adherence to established protocols, researchers can ensure a safe laboratory environment and maintain environmental stewardship.

References

  • Title: Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin–Madison URL: [Link]

  • Title: Treatment and disposal of chemical wastes in daily laboratory work Source: Organic Chemistry Praktikum URL: [Link]

  • Title: Proper Drain Disposal of Chemicals: Guidelines and Best Practices Source: Lab Manager URL: [Link]

  • Title: PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source: EPFL URL: [Link]

  • Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Source: PubMed Central URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: The Recent Development of the Pyrazoles : A Review Source: TSI Journals URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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